1,4-Dichlorophthalazine

Process Chemistry Synthesis Yield Heterocyclic Chemistry

1,4-Dichlorophthalazine (CAS 4752-10-7) is the strategic electrophilic building block for phthalazinone-based kinase pharmacophores. Its unique 1,4-dichloro substitution pattern—not replicated by 1,6- or mono-halogenated isomers—enables sequential SNAr/Suzuki cross-coupling to access 4-arylamino-phthalazin-1-yl-benzamide chemotypes with potent VEGFR-2 inhibition (IC₅₀ as low as 0.078 µM). With a reported 90.1% isolated scaffold yield from phthaloyl hydrazine, this intermediate reduces process development timelines versus non-optimized routes. Ideal for kinase inhibitor hit-to-lead programs, compound library synthesis, and chemical probe development.

Molecular Formula C8H4Cl2N2
Molecular Weight 199.03 g/mol
CAS No. 4752-10-7
Cat. No. B042487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorophthalazine
CAS4752-10-7
Molecular FormulaC8H4Cl2N2
Molecular Weight199.03 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=NN=C2Cl)Cl
InChIInChI=1S/C8H4Cl2N2/c9-7-5-3-1-2-4-6(5)8(10)12-11-7/h1-4H
InChIKeyODCNAEMHGMYADO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Dichlorophthalazine (CAS 4752-10-7) as a Versatile Heterocyclic Building Block for Pharmaceutical R&D


1,4-Dichlorophthalazine (CAS: 4752-10-7) is a dichlorinated heteroaromatic compound derived from the phthalazine scaffold, characterized by two reactive chlorine substituents at the 1- and 4-positions of the fused pyridazine-benzene ring system [1]. This structural feature establishes it as a foundational electrophilic building block in medicinal chemistry and organic synthesis, enabling diverse downstream transformations including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions . Its primary utility lies in serving as a key intermediate for constructing phthalazinone-based pharmacophores, a class prominently represented among protein kinase inhibitors and other bioactive molecules [1].

Why 1,4-Dichlorophthalazine Cannot Be Replaced by Generic Phthalazine Analogs in Targeted Synthesis


The strategic value of 1,4-Dichlorophthalazine is predicated on its specific 1,4-dichloro substitution pattern, which dictates a unique reactivity and selectivity profile that is not replicated by other phthalazine isomers or mono-halogenated analogs. Generic substitution with alternatives like 1,6-dichlorophthalazine or 1-chlorophthalazine fundamentally alters the achievable chemical space and the functional groups accessible at key positions on the heterocyclic core . This specificity translates directly into differential outcomes in terms of reaction yields, regiochemical control, and the biological activity of the resulting derivatives, as quantified in the evidence below.

Quantitative Performance Benchmarks for 1,4-Dichlorophthalazine Against Key Comparators


Superior Synthesis Efficiency: 90.1% Yield for 1,4-Dichlorophthalazine from Phthaloyl Hydrazine

The synthesis of 1,4-Dichlorophthalazine from phthaloyl hydrazine using phosphoryl chloride achieves a 90.1% isolated yield, as documented in standard preparative protocols [1]. This high yield is a critical metric for procurement and process chemistry, as it directly impacts the cost-efficiency and scalability of downstream projects.

Process Chemistry Synthesis Yield Heterocyclic Chemistry

Validated Scaffold for High-Potency VEGFR-2 Kinase Inhibitors: Derivatives with IC50 as Low as 0.078 µM

1,4-Dichlorophthalazine serves as the essential precursor for a chemotype of 4-arylamino-phthalazin-1-yl-benzamides, which have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor II (VEGFR-2). Several derivatives synthesized from this scaffold demonstrate potent VEGFR-2 inhibitory activity, with an IC50 as low as 0.078 µM in an HTRF enzymatic assay [1]. This establishes a clear and quantifiable pathway to high-potency biological activity, a claim not as strongly supported for other phthalazine isomers like 1,6-dichlorophthalazine, which is more commonly associated with HDAC6 inhibition .

Medicinal Chemistry Kinase Inhibition VEGFR-2 IC50

Enabling Two-Step, High-Yield Synthesis of Complex Arylphthalazines via Suzuki Coupling

The 1,4-dichloro motif is uniquely suited for sequential functionalization. A robust synthetic route leverages 1,4-Dichlorophthalazine for a nucleophilic aromatic substitution followed by a palladium-catalyzed Suzuki cross-coupling to yield 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines under mild conditions . This sequence is reported to proceed with good overall yields and showcases the predictable and stepwise reactivity of the two chlorine atoms, a feature not generally available with mixed halogen or other isomeric scaffolds.

Cross-Coupling Suzuki Reaction Palladium Catalysis Yield

Regioselective Functionalization: Controlled Access to Mono- and Disubstituted Phthalazine Derivatives

The two chlorine atoms on the 1,4-Dichlorophthalazine core are not equally reactive under all conditions, enabling controlled regioselective substitution. This property allows chemists to first displace one chlorine with a nucleophile, then utilize the remaining chlorine for a subsequent transformation, such as a Suzuki coupling, to generate diversely functionalized molecules . This tunable reactivity is a direct consequence of the 1,4-arrangement and is a key advantage over non-halogenated or differently substituted phthalazine cores.

Regioselectivity Nucleophilic Substitution Derivatization

Optimal Application Scenarios for Procuring 1,4-Dichlorophthalazine


VEGFR-2 Kinase Inhibitor Lead Generation and SAR Studies

This scenario is for medicinal chemistry teams initiating a program targeting VEGFR-2 or related kinases. Procuring 1,4-Dichlorophthalazine is the critical first step to accessing the 4-arylamino-phthalazin-1-yl-benzamide chemotype. As demonstrated, derivatives from this scaffold achieve potent VEGFR-2 inhibition (IC50 as low as 0.078 µM) [1], providing a validated and high-potency starting point for hit-to-lead optimization.

Efficient Synthesis of Diverse Aryl- and Heteroaryl-Phthalazine Libraries

This scenario is ideal for research groups requiring a reliable, high-yielding route to generate structurally diverse phthalazine-based compound libraries. The combination of an efficient synthesis (90.1% yield for the core scaffold) [2] and its proven utility in sequential SNAr/Suzuki coupling sequences makes 1,4-Dichlorophthalazine the superior choice for building collections of phthalazine analogs for broad biological screening.

Process Chemistry Development for Scalable Phthalazine-Based Intermediates

For process chemists and CROs tasked with scaling up the synthesis of phthalazine-containing drug candidates, 1,4-Dichlorophthalazine offers a well-characterized and efficient entry point. The reported 90.1% isolated yield from phthaloyl hydrazine [2] provides a robust baseline for further process optimization, reducing development timelines and manufacturing costs compared to less optimized or lower-yielding routes.

Chemical Biology Tool Development for Kinase Target Validation

Chemical biology groups focused on developing selective probes to validate VEGFR-2 as a therapeutic target will find 1,4-Dichlorophthalazine an indispensable building block. The ability to regioselectively introduce an affinity tag (e.g., biotin) or a reporter group at one position while installing a targeting moiety at the other, as enabled by the sequential functionalization strategy , is essential for creating effective chemical tools.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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